![molecular formula C13H10ClFO B6380902 2-Chloro-4-(3-fluoro-4-methylphenyl)phenol, 95% CAS No. 1261971-73-6](/img/structure/B6380902.png)
2-Chloro-4-(3-fluoro-4-methylphenyl)phenol, 95%
Overview
Description
2-Chloro-4-(3-fluoro-4-methylphenyl)phenol, 95% (2C4FMPP 95%) is an organic compound belonging to the phenol family, and has a wide range of applications in both scientific research and industrial production. It is used as an intermediate in the synthesis of several other compounds, including pharmaceuticals and agrochemicals, and exhibits a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2C4FMPP 95% is not fully understood. It is believed to act as a catalyst in the synthesis of other compounds, and is thought to be involved in the formation of covalent bonds between different molecules. Additionally, it is believed to be involved in the formation of hydrogen bonds, which are important for the stability of the molecules it is involved in the synthesis of.
Biochemical and Physiological Effects
2C4FMPP 95% has been found to exhibit a range of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 and nitric oxide synthase. Additionally, it has been found to have an inhibitory effect on the proliferation of certain types of cancer cells. Furthermore, it has been found to have an inhibitory effect on the growth of certain types of bacteria, and has been found to be toxic to certain types of aquatic organisms.
Advantages and Limitations for Lab Experiments
2C4FMPP 95% has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and has a high yield when used in the synthesis of other compounds. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is a toxic compound, and should be handled with care. Additionally, it is not soluble in water, and must be stored in an organic solvent.
Future Directions
The potential future directions for 2C4FMPP 95% are vast. Its ability to act as a catalyst in the synthesis of other compounds could be explored further, as could its potential applications in the development of new materials for use in biomedical and pharmaceutical applications. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity to aquatic organisms. Finally, its potential use in the synthesis of polymers and other materials could be explored further.
Synthesis Methods
2C4FMPP 95% is synthesized through a three-step process involving the reaction of para-nitrophenol with anhydrous hydrofluoric acid, followed by the reaction of the resulting para-nitrofluorophenol with chlorosulfonic acid, and finally the reaction of the resulting para-chlorofluorophenol with sodium hydroxide. The reaction of para-nitrophenol with anhydrous hydrofluoric acid yields para-nitrofluorophenol in a yield of approximately 95%. The para-nitrofluorophenol is then reacted with chlorosulfonic acid to yield para-chlorofluorophenol in a yield of approximately 95%. Finally, the para-chlorofluorophenol is reacted with sodium hydroxide to yield 2C4FMPP 95% in a yield of approximately 90%.
Scientific Research Applications
2C4FMPP 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a range of dyes and pigments, and as a reagent in the synthesis of other organic compounds. Additionally, 2C4FMPP 95% is used in the synthesis of polymers and other materials, and has been used in the development of new materials for use in biomedical and pharmaceutical applications.
properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methylphenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-10(7-12(8)15)9-4-5-13(16)11(14)6-9/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUVMVVVDPACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685898 | |
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261971-73-6 | |
Record name | [1,1′-Biphenyl]-4-ol, 3-chloro-3′-fluoro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261971-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.